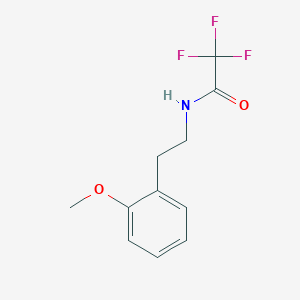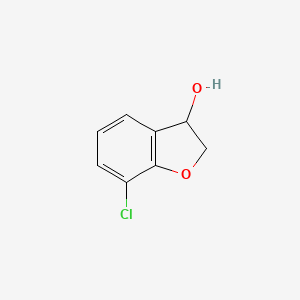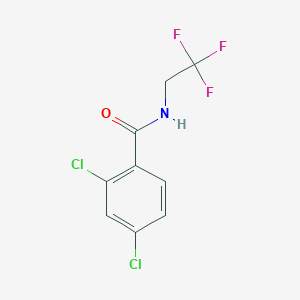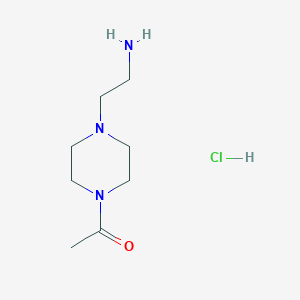
1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 148716-35-2 . It has a molecular weight of 171.24 and its IUPAC name is 2-(4-acetyl-1-piperazinyl)ethanamine . It is in the form of oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H17N3O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7,9H2,1H3 . This code provides a specific string of characters that represents the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 171.24 . The physical form of the compound is oil .Wissenschaftliche Forschungsanwendungen
Anti-HIV Activity
Nitroimidazoles research highlights the synthesis of derivatives involving 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride for developing new non-nucleoside reverse transcriptase inhibitors targeting HIV. This includes efforts to produce compounds with enhanced anti-HIV-1 and anti-HIV-2 activities by modifying the molecule to include various substituents aiming at improving efficacy against the virus in MT-4 cells (Al-Masoudi et al., 2007).
Antimicrobial and Antifungal Studies
Research has also focused on the antimicrobial potential of derivatives, including studies on transition metal dithiocarbamate complexes bearing the compound, showing medium to very strong fluorescence and significant antibacterial activity against pathogens like S. aureus and B. subtilis, and antifungal activity against strains like C. albicans and A. niger. These findings suggest the compound’s utility in developing antibacterial and antifungal agents with potential applications in treating infections (Verma & Singh, 2015).
Anticancer Applications
Derivatives of this compound have been investigated for their anticancer properties, particularly against breast cancer cells. A series of 1,2,4-triazine derivatives bearing the piperazine amide moiety showed promising antiproliferative agents in comparison with cisplatin, indicating the compound’s role in synthesizing potential anticancer agents (Yurttaş et al., 2014).
Electrochemical Synthesis Applications
Electrochemical synthesis studies utilizing this compound have led to the development of new phenylpiperazine derivatives through environmentally friendly methods. This showcases the compound’s versatility in synthesizing new molecules with potential biological activities via green chemistry approaches (Nematollahi & Amani, 2011).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, and H332 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and can be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-[4-(2-aminoethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSSTUXZMKJAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopentyl-2-(2,4-dichlorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2731377.png)
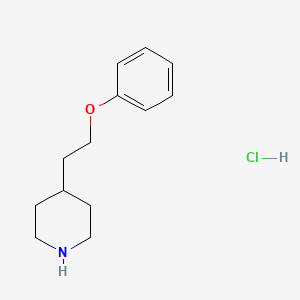
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2731379.png)
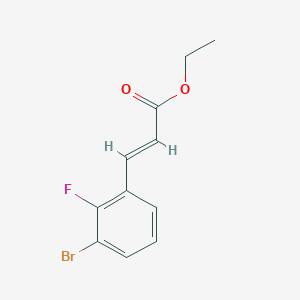
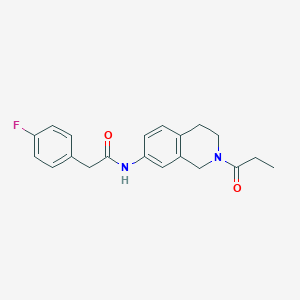
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2731383.png)
![2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2731384.png)
![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2731389.png)
![2-[2-(2-Methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2731391.png)

